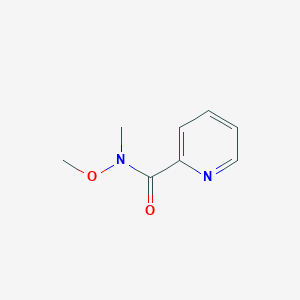

N-Methoxy-N-methylpicolinamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-methoxy-N-methylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-10(12-2)8(11)7-5-3-4-6-9-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDRKBLOKFWKWKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC=CC=N1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40474009 | |

| Record name | N-METHOXY-N-METHYLPICOLINAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40474009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148493-07-6 | |

| Record name | N-METHOXY-N-METHYLPICOLINAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40474009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-Methoxy-N-methylpicolinamide: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of N-methoxy-N-methylpicolinamide, a versatile Weinreb amide derivative of picolinic acid. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It details robust synthetic protocols, explores the compound's key physicochemical and spectroscopic properties, and discusses its applications, particularly its role as a stable and reactive intermediate in the formation of ketones. This guide emphasizes the practical aspects of handling and utilizing this compound, drawing from established principles of organic chemistry to provide a self-validating framework for its synthesis and use.

Introduction: The Strategic Importance of this compound

This compound, also known as a picolinoyl Weinreb amide, is a key organic intermediate that marries the reactivity of an activated carboxylic acid derivative with the stability and selectivity characteristic of Weinreb amides. The presence of the picolinamide moiety introduces a heterocyclic framework that is prevalent in numerous biologically active compounds and can also influence the reactivity of the amide.

The core utility of N-methoxy-N-methylamides lies in their reaction with organometallic reagents. Unlike more reactive acylating agents like acid chlorides or esters, Weinreb amides form a stable, chelated tetrahedral intermediate upon addition of an organolithium or Grignard reagent. This intermediate resists further addition, preventing the common side reaction of tertiary alcohol formation and allowing for the clean isolation of ketones after acidic workup. This controlled reactivity makes this compound a valuable tool for the precise construction of complex molecular architectures.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the coupling of an activated picolinic acid derivative with N,O-dimethylhydroxylamine. The following sections detail the primary synthetic strategies, emphasizing the rationale behind the choice of reagents and reaction conditions.

Activation of Picolinic Acid

The carboxylic acid of picolinic acid must first be activated to facilitate amide bond formation. The most direct method for this is the conversion to picolinoyl chloride.

-

Protocol 1: Synthesis of Picolinoyl Chloride Hydrochloride

-

To a solution of picolinic acid in a suitable anhydrous solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (SOCl₂), typically in a slight excess (1.1-1.5 equivalents).

-

A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

The reaction mixture is typically stirred at room temperature or gently heated (e.g., to 40-50 °C) until the evolution of sulfur dioxide and hydrogen chloride gas ceases.

-

The solvent and excess thionyl chloride are removed under reduced pressure to yield crude picolinoyl chloride, often as its hydrochloride salt, which can be used in the next step without further purification.

Causality: Thionyl chloride is a highly effective reagent for converting carboxylic acids to acid chlorides due to the formation of gaseous byproducts (SO₂ and HCl), which drive the reaction to completion according to Le Châtelier's principle. The formation of the hydrochloride salt of the pyridine nitrogen can sometimes occur.

-

Amide Coupling Reaction

With the activated picolinoyl chloride in hand, the subsequent coupling with N,O-dimethylhydroxylamine hydrochloride is performed.

-

Protocol 2: Synthesis of this compound

-

Suspend N,O-dimethylhydroxylamine hydrochloride (1.0-1.2 equivalents) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the suspension in an ice bath (0 °C).

-

Add a suitable base, such as triethylamine (2.2-2.5 equivalents) or pyridine, to neutralize the hydrochloride salt and the HCl generated during the reaction.

-

Slowly add a solution of picolinoyl chloride in the same solvent to the cooled suspension.

-

Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Workup: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer. Wash the organic layer sequentially with dilute acid (e.g., 1 M HCl) to remove excess base, water, and finally brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Causality: The use of a non-nucleophilic base is crucial to deprotonate the hydroxylamine hydrochloride without competing in the acylation reaction. The reaction is typically performed at low temperatures to control the exothermicity and minimize side reactions. The aqueous workup is designed to remove unreacted starting materials, the base, and its salt, leading to a cleaner crude product.

-

Alternative "One-Pot" Synthesis using Coupling Reagents

For substrates that may be sensitive to the conditions required for acid chloride formation, a "one-pot" procedure using a coupling reagent can be employed.

-

Protocol 3: CDI-Mediated Synthesis

-

Dissolve picolinic acid (1 equivalent) in an anhydrous solvent such as DCM or THF.

-

Add 1,1'-carbonyldiimidazole (CDI) (1.1 equivalents) in one portion. Effervescence (CO₂ evolution) should be observed. Stir for approximately 45-60 minutes at room temperature to form the acylimidazolide intermediate.

-

Add N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) to the reaction mixture and continue stirring for several hours (typically 6-12 hours).

-

Follow the workup and purification procedure described in Protocol 2.[1]

Causality: CDI is a mild and effective coupling reagent that activates the carboxylic acid by forming a highly reactive N-acylimidazole. This intermediate then readily reacts with the amine. This method avoids the use of harsh halogenating agents.[1]

-

Physicochemical and Spectroscopic Properties

While extensive experimental data for this compound is not widely published, the following table summarizes its known identifiers and expected properties based on its structure and data from analogous compounds.

| Property | Value | Reference |

| CAS Number | 148493-07-6 | [2][3] |

| Molecular Formula | C₈H₁₀N₂O₂ | [2][3] |

| Molecular Weight | 166.18 g/mol | [2][3] |

| Appearance | Expected to be a solid or oil | |

| Solubility | Expected to be soluble in common organic solvents (DCM, THF, EtOAc, etc.) | |

| ¹H NMR (Predicted) | Signals corresponding to the pyridine ring protons, the N-methyl protons, and the O-methyl protons. | |

| ¹³C NMR (Predicted) | Resonances for the pyridine ring carbons, the carbonyl carbon, and the two methyl carbons. | |

| IR Spectroscopy | Characteristic C=O stretching frequency for the amide (approx. 1650-1680 cm⁻¹). | |

| Mass Spectrometry | Molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight. |

Applications in Organic Synthesis

The primary application of this compound is as a precursor for the synthesis of ketones. Its predictable reactivity and the stability of the intermediate make it a superior choice over other acylating agents in many synthetic contexts.

Synthesis of Picolinoyl Ketones

The reaction of this compound with organometallic reagents provides a reliable route to a wide range of picolinoyl ketones.

-

General Protocol 4: Reaction with Grignard Reagents

-

Dissolve this compound (1 equivalent) in an anhydrous ethereal solvent such as THF or diethyl ether.

-

Cool the solution to 0 °C or -78 °C, depending on the reactivity of the Grignard reagent.

-

Slowly add the Grignard reagent (R-MgX) (1.1-1.5 equivalents) to the cooled solution.

-

Allow the reaction to stir at the low temperature for a period of time, then warm to room temperature.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute acid (e.g., 1 M HCl).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.

-

Purify the resulting ketone by column chromatography or distillation.

Causality: The magnesium of the Grignard reagent coordinates with both the carbonyl oxygen and the methoxy oxygen of the Weinreb amide, forming a stable six-membered chelate. This tetrahedral intermediate is stable at the reaction temperature and does not collapse to the ketone until the acidic workup. This prevents the over-addition of the Grignard reagent.

-

Diagrammatic Representations

Synthesis of this compound

Caption: General synthesis scheme for this compound.

Reaction with Grignard Reagent

Caption: Reaction of this compound with a Grignard reagent.

Conclusion

This compound is a valuable and versatile synthetic intermediate. Its preparation from readily available starting materials is straightforward, and its unique reactivity profile allows for the controlled and high-yield synthesis of picolinoyl ketones. The methodologies and principles outlined in this guide provide a solid foundation for the successful synthesis and application of this compound in a research and development setting.

References

-

Pharmaffiliates. This compound, CAS No: 148493-07-6. Available from: [Link]

-

Pharmaffiliates. Triprolidine-impurities. Available from: [Link]

Sources

An In-Depth Technical Guide to N-Methoxy-N-methylpicolinamide: A Versatile Weinreb Amide for Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methoxy-N-methylpicolinamide, bearing the CAS number 148493-07-6, is a specialized chemical reagent belonging to the well-established class of N-methoxy-N-methylamides, more commonly known as Weinreb amides. This guide provides a comprehensive technical overview of its core properties, synthesis, and applications, with a particular focus on its utility in organic synthesis. As a Senior Application Scientist, this document aims to deliver not just procedural steps but also the underlying chemical principles and strategic considerations for its effective use in research and development.

Introduction: The Strategic Advantage of the Weinreb Amide Moiety

This compound is a derivative of picolinic acid and is distinguished by the presence of a Weinreb amide functionality. The strategic importance of the Weinreb amide lies in its ability to react with organometallic reagents, such as Grignard reagents and organolithiums, to form a stable tetrahedral intermediate. This intermediate resists further addition of the organometallic reagent and collapses to a ketone upon acidic workup. This controlled reactivity prevents the over-addition that typically leads to the formation of tertiary alcohols, a common side reaction with other carboxylic acid derivatives like esters and acid chlorides. The picolinamide backbone introduces a pyridine ring, which can influence the compound's solubility, reactivity, and potential for coordination with metal catalysts.

Physicochemical Properties of this compound

While specific experimental data for this compound is not extensively reported in publicly available literature, its properties can be inferred from its structure and comparison with analogous Weinreb amides.

| Property | Value | Source/Justification |

| CAS Number | 148493-07-6 | [1][2] |

| Molecular Formula | C8H10N2O2 | [1][3] |

| Molecular Weight | 166.18 g/mol | [1][3] |

| Appearance | Expected to be a colorless to light yellow liquid or a low-melting solid. | Based on analogous simple Weinreb amides which are often liquids or low-melting solids. |

| Solubility | Expected to be soluble in common organic solvents like THF, dichloromethane, and ethyl acetate. | General property of Weinreb amides. |

| Boiling Point | Not determined. Expected to be relatively high due to its molecular weight and polar nature. | |

| Melting Point | Not determined. | |

| Density | Not determined. |

Synthesis of this compound

The synthesis of this compound can be achieved through standard amidation procedures starting from picolinic acid or its derivatives. A common and effective method involves the coupling of an activated picolinic acid derivative with N,O-dimethylhydroxylamine.

General Synthetic Approach

Caption: General synthetic scheme for this compound.

Experimental Protocol: Synthesis via Picolinoyl Chloride

This protocol is a representative procedure based on established methods for Weinreb amide synthesis.

Step 1: Formation of Picolinoyl Chloride

-

To a solution of picolinic acid (1.0 eq) in dichloromethane (DCM), add oxalyl chloride (1.2 eq) dropwise at 0 °C.

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.

-

Remove the solvent and excess oxalyl chloride under reduced pressure to yield crude picolinoyl chloride, which is typically used in the next step without further purification.

Step 2: Coupling with N,O-Dimethylhydroxylamine

-

Dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in DCM.

-

Cool the solution to 0 °C and add a non-nucleophilic base, such as triethylamine or pyridine (2.2 eq), dropwise.

-

Slowly add a solution of the crude picolinoyl chloride from Step 1 in DCM to the reaction mixture.

-

Stir the reaction at 0 °C for 30 minutes and then at room temperature for 12-16 hours.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with dilute HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford this compound.

Mechanism of Action and Reactivity: The Weinreb Ketone Synthesis

The utility of this compound is centered on its role in the Weinreb ketone synthesis.[4] The N-methoxy-N-methylamide group provides a stable coordination site for the metal of the organometallic reagent, leading to the formation of a five-membered chelated intermediate. This intermediate is stable at low temperatures and does not readily eliminate to form the ketone until acidic workup.

Caption: Reaction mechanism of the Weinreb ketone synthesis.

A potential side reaction, particularly with strongly basic and sterically hindered reagents, is the E2 elimination of the Weinreb amide.[5][6] This involves the deprotonation of the N-methyl group, leading to the formation of formaldehyde and the corresponding N-methylamide. Careful control of reaction temperature and choice of nucleophile can minimize this pathway.

Applications in Organic Synthesis

The primary application of this compound is as a precursor for the synthesis of picolinyl ketones. These ketones are valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The pyridine nitrogen in the picolinyl moiety can act as a directing group in subsequent transformations or be a key pharmacophoric element.

Example Application: Synthesis of a Substituted Picolinyl Ketone

A solution of this compound in anhydrous tetrahydrofuran (THF) is cooled to -78 °C. To this is added a solution of a Grignard reagent (e.g., phenylmagnesium bromide) in THF dropwise. The reaction is stirred at -78 °C for 1-2 hours and then allowed to warm to 0 °C. The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The product is extracted with ethyl acetate, and the combined organic layers are washed, dried, and concentrated. The resulting crude product is then purified to yield the corresponding picolinyl ketone.

Safety and Handling

-

Causes skin irritation (H315).

-

Causes serious eye irritation (H319).

-

May cause respiratory irritation (H335).

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.

-

Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable synthetic tool for the controlled synthesis of picolinyl ketones. Its utility stems from the stable intermediate formed during reactions with organometallic reagents, which prevents over-addition and leads to high yields of the desired ketone products. As with any specialized reagent, a thorough understanding of its reactivity, proper handling procedures, and potential side reactions is crucial for its successful application in complex synthetic pathways. This guide serves as a foundational resource for researchers looking to incorporate this versatile Weinreb amide into their synthetic strategies.

References

-

Pharmaffiliates. This compound, CAS No : 148493-07-6.

-

BLD Pharm. 148493-07-6|this compound.

-

Ambeed. 148493-07-6|this compound.

-

AccelaChemBio. 148493-07-6,this compound.

-

AK Scientific, Inc. Safety Data Sheet: 3-Chloro-N-methoxy-N-methylpicolinamide.

-

ChemicalBook. This compound.

-

MySkinRecipes. This compound.

-

PubChem. N-Methoxy-N-methylpropionamide.

-

PubMed Central. 4-[4-(3-Methoxybenzamido)phenoxy]-N-methylpicolinamide.

-

TCI Chemicals. SAFETY DATA SHEET.

-

BLD Pharm. 1065008-22-1|N-Methoxy-N,5-dimethylpicolinamide.

-

Pharmaffiliates. Triprolidine Hydrochloride (IPRS/225/12)-from IPC.

-

Molbase. N-methoxy-N-methylpyridine-2-carboxamide.

-

ChemicalBook. 6-isopropoxy-N-methoxy-N-methylpicolinamide.

-

ResearchGate. A New Mode of Reactivity of N-Methoxy-N-methylamides with Strongly Basic Reagents.

-

Semantic Scholar. N-Methoxy-N-methylcyanoformamide, a Highly Reactive Reagent for the Formation of β-Keto Weinreb Amides and Unsymmetrical Ketones.

-

MDPI. Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives.

-

ElectronicsAndBooks. A New Mode of Reactivity of N-Methoxy-N-methylamides with Strongly Basic Reagents.

-

MDPI. Electrochemical Synthesis of Methoxy-NNO-azoxy Compounds via N=N Bond Formation Between Ammonium N-(methoxy)nitramide and Nitroso Compounds.

-

Sigma-Aldrich. N-Methoxy-N-methylacetamide.

Sources

- 1. mdpi.com [mdpi.com]

- 2. repositorio.uam.es [repositorio.uam.es]

- 3. This compound [chemicalbook.com]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. IR Spectroscopy: From Experimental Spectra to High-Resolution Structural Analysis by Integrating Simulations and Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. 148493-07-6|this compound| Ambeed [ambeed.com]

An In-Depth Technical Guide to N-Methoxy-N-methylpicolinamide

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of N-methoxy-N-methylpicolinamide, a specialized Weinreb amide derivative of picolinic acid. We will delve into its fundamental chemical properties, synthesis, and mechanistic role in modern organic chemistry. Highlighting its significance for researchers, scientists, and drug development professionals, this document details its application as a stable and versatile intermediate for the synthesis of complex ketones and other functionalities crucial in medicinal chemistry and materials science. A validated experimental protocol for its preparation and use is provided, underpinned by authoritative references to ensure scientific integrity.

Introduction: The Strategic Advantage of this compound

In the landscape of organic synthesis, the precise and controlled formation of carbon-carbon bonds is paramount. This compound belongs to a class of reagents known as Weinreb-Nahm amides, which have become indispensable tools for chemists.[1][2] Discovered in 1981 by Steven M. Weinreb and Steven Nahm, these N-methoxy-N-methylamides provide a reliable method for synthesizing ketones from highly reactive organometallic reagents without the common issue of over-addition that plagues traditional acylating agents like acid chlorides or esters.[2]

The key to their utility lies in the formation of a stable, chelated tetrahedral intermediate upon nucleophilic attack. This intermediate resists further addition and collapses to the desired ketone only upon aqueous workup.[1] this compound incorporates this powerful functionality onto a pyridine ring, a common scaffold in pharmaceuticals and functional materials. This makes it a strategically important building block for introducing keto groups adjacent to a pyridyl moiety, a motif found in numerous biologically active molecules.[3][4] This guide will elucidate the core attributes and practical applications of this valuable reagent.

Core Chemical and Physical Properties

A precise understanding of a reagent's properties is fundamental to its successful application. This compound is a distinct chemical entity with the following verifiable characteristics.

| Property | Value | Source |

| Chemical Name | This compound | [5] |

| Molecular Formula | C₈H₁₀N₂O₂ | [5][6] |

| Molecular Weight | 166.18 g/mol | [5] |

| CAS Number | 148493-07-6 | [5][7] |

| Appearance | Varies (typically a solid or oil) | - |

| Canonical SMILES | CON(C)C(=O)C1=CC=CN=C1 | - |

These data provide the foundational information for stoichiometric calculations, analytical characterization, and safety assessments in any experimental workflow.

Synthesis and Mechanism of Action

Synthesis Pathway: From Picolinic Acid to Weinreb Amide

The most common and direct route to this compound involves the coupling of picolinic acid with N,O-dimethylhydroxylamine.[8] This is a standard amidation reaction that requires the activation of the carboxylic acid. Various coupling reagents can be employed, such as carbodiimides or converting the acid to an acid chloride with reagents like thionyl chloride or oxalyl chloride.[1][2][8] A one-pot method using an acid activator like POCl₃ has also been shown to be efficient for generating Weinreb amides from carboxylic acids.[9]

The general workflow is depicted below:

Sources

- 1. Weinreb amides [pubsapp.acs.org]

- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 3. 4-[4-(3-Methoxybenzamido)phenoxy]-N-methylpicolinamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. This compound [chemicalbook.com]

- 7. 148493-07-6|this compound|BLD Pharm [bldpharm.com]

- 8. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A facile one-pot synthesis of weinreb amides from carboxylic acids with pocl3 [wisdomlib.org]

The Picolinamide-Weinreb Adduct: A Technical Guide to a Specialized Acylating Agent

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Methoxy-N-methylamides, commonly known as Weinreb-Nahm amides, represent a cornerstone of modern organic synthesis, enabling the controlled formation of ketones and aldehydes from highly reactive organometallic reagents. This guide delves into the specific heterocyclic variant, N-Methoxy-N-methylpicolinamide, positioning it within the historical and mechanistic context of the broader Weinreb amide class. We will explore the fundamental principles that govern its reactivity, its synthesis from picolinic acid, and its application as a precise acylating agent, providing detailed protocols and mechanistic insights for the practicing scientist.

Part 1: Genesis—Solving a Classic Synthesis Challenge

The precise construction of ketones is fundamental to chemical synthesis. However, a persistent challenge has been the over-addition of potent nucleophiles, such as Grignard or organolithium reagents, to common acylating agents like esters or acid chlorides. The initially formed ketone is often more reactive than the starting material, leading to a second nucleophilic attack and the undesired formation of a tertiary alcohol.[1][2]

In 1981, Steven Nahm and Steven M. Weinreb reported a transformative solution in Tetrahedron Letters.[3][4] They introduced the N-methoxy-N-methylamide functional group, a novel acyl equivalent that elegantly circumvents the over-addition problem.[1][5] This discovery was not merely an incremental improvement but a fundamental shift in strategy, providing chemists with a robust and widely tolerated method for ketone and aldehyde synthesis.[1] this compound is a direct conceptual descendant of this work, applying the same powerful principle to a heterocyclic scaffold.

Part 2: The Mechanistic Core—A Stabilized Intermediate

The efficacy of the Weinreb-Nahm amide lies in its unique ability to stabilize the tetrahedral intermediate formed upon nucleophilic attack.[1] When an organometallic reagent (R'-M) adds to the amide carbonyl, the resulting intermediate is not transient. Instead, the magnesium or lithium cation is chelated by both the newly formed oxyanion and the adjacent N-methoxy oxygen atom.[6][7]

This five-membered chelate is remarkably stable at low temperatures and does not collapse to the ketone until a deliberate aqueous workup is performed.[1][2][8] This chelation "locks" the intermediate, preventing the elimination of the amide moiety and thus shielding the carbonyl from a second nucleophilic attack.[6] Only upon the addition of an acid (e.g., H₃O⁺) during workup does the chelate break down, liberating the desired ketone in high yield.

Caption: Chelation-controlled mechanism of the Weinreb reaction.

Part 3: Synthesis of this compound

The preparation of this compound follows the general and reliable protocols established for Weinreb amide synthesis. The most common route involves the coupling of a picolinic acid derivative with N,O-dimethylhydroxylamine hydrochloride.[9] While the acid chloride is a classic precursor, direct coupling from the carboxylic acid using modern peptide coupling reagents is often more convenient and avoids the use of harsh chlorinating agents.

Caption: Workflow for synthesizing this compound.

Detailed Protocol: Synthesis via HATU Coupling

This protocol describes a representative procedure for the synthesis of this compound from picolinic acid.

Materials:

-

Picolinic Acid (1.0 equiv)

-

N,O-Dimethylhydroxylamine hydrochloride (1.1 equiv)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equiv)

-

Diisopropylethylamine (DIPEA) (3.0 equiv)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate, 1M HCl (aq), Saturated NaHCO₃ (aq), Brine

Procedure:

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add picolinic acid (1.0 equiv) and N,O-dimethylhydroxylamine hydrochloride (1.1 equiv).

-

Dissolution: Dissolve the solids in anhydrous DMF (approx. 0.2 M concentration relative to the acid).

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Base Addition: Slowly add DIPEA (3.0 equiv) to the stirred solution. The first equivalent neutralizes the hydrochloride salt, and the subsequent two facilitate the coupling.

-

Activator Addition: Add HATU (1.1 equiv) portion-wise to the cold solution. The solution may change color.

-

Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4-16 hours. Monitor reaction progress by TLC or LC-MS.

-

Workup:

-

Dilute the reaction mixture with ethyl acetate.

-

Wash sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

Part 4: Applications in Ketone Synthesis

The primary and most valuable application of this compound is the synthesis of picolinyl ketones. It reacts cleanly with a wide range of organometallic nucleophiles.[1][10]

| Reagent Type | R' Group | Typical Conditions | Product |

| Grignard Reagent | Alkyl, Aryl, Vinyl | R'MgX, THF, 0 °C to RT | Picolinyl Ketone |

| Organolithium Reagent | Alkyl, Aryl, Alkynyl | R'Li, THF, -78 °C to 0 °C | Picolinyl Ketone |

| Organocuprate | Alkyl | R'₂CuLi, THF, -78 °C | Picolinyl Ketone |

| Hydride Reductants | H | LiAlH₄ or DIBAL-H, THF, -78°C | Picolinaldehyde |

This table summarizes the general reactivity; specific substrates may require optimization.

The reaction tolerates a vast array of functional groups on the nucleophile, making it a highly versatile and strategic tool in complex molecule synthesis.[1]

Detailed Protocol: Synthesis of 2-Benzoylpryidine

This protocol provides a step-by-step method for the reaction of this compound with Phenylmagnesium bromide.

Materials:

-

This compound (1.0 equiv)

-

Phenylmagnesium bromide (1.2 equiv, e.g., 3.0 M solution in Et₂O)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated NH₄Cl (aq), Ethyl acetate, Brine

Procedure:

-

Setup: Dissolve this compound (1.0 equiv) in anhydrous THF in a flame-dried flask under an inert atmosphere.

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Grignard Addition: Add the Phenylmagnesium bromide solution (1.2 equiv) dropwise via syringe to the stirred solution over 15 minutes.

-

Reaction: Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the consumption of starting material by TLC or LC-MS.

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

-

Workup:

-

Warm the mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with saturated NH₄Cl (1x) and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification: Purify the crude product via silica gel chromatography to yield 2-Benzoylpryidine.

Part 5: Conclusion

This compound, as a member of the Weinreb-Nahm amide family, is a powerful and precise tool for modern organic synthesis. Its value is derived directly from the foundational discovery by Weinreb and Nahm: the use of an N-methoxy group to form a stable, chelated intermediate that prevents the common and problematic over-addition of organometallic reagents.[1][3] This guide has provided the historical context, mechanistic underpinnings, and practical, field-tested protocols necessary for researchers to confidently employ this reagent in their synthetic endeavors, enabling the controlled and high-yield synthesis of valuable picolinyl ketones and aldehydes.

References

-

Nahm, S., & Weinreb, S. M. (1981). N-METHOXY-N-METHYLAMIDES AS EFFECTIVE ACYLATING AGENTS. Tetrahedron Letters, 22(39), 3815-3818. [Link]

-

Synthesis of Weinreb and their Derivatives (A Review). (2020). Oriental Journal of Chemistry, 36(2), 183-199. [Link]

-

Weinreb Ketone Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 4, 2026, from [Link]

-

Wikipedia. (2023). Weinreb ketone synthesis. In Wikipedia. Retrieved January 4, 2026, from [Link]

-

Recent Developments in Weinreb Synthesis and Their Applications. (2019). Oriental Journal of Chemistry, 35(6), 1611-1626. [Link]

-

De Luca, L., Giacomelli, G., & Taddei, M. (2001). An Easy and Convenient Synthesis of Weinreb Amides and Hydroxamates. The Journal of Organic Chemistry, 66(7), 2534–2537. [Link]

-

Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. (2018). Molecules, 23(12), 3129. [Link]

-

Weinreb amides. (n.d.). Current Protocols in Nucleic Acid Chemistry. Retrieved January 4, 2026, from [Link]

-

Supreme Science. (2013, March 18). What IS the Weinreb Amide? [Video]. YouTube. [Link]

-

Scirp.org. (n.d.). Nahm, S. and Weinreb, S.M. (1981) N-Methoxy-N-Methylamides as Effective Acylating Agents. Tetrahedron Letters, 22, 3815-3818. Retrieved January 4, 2026, from [Link]

-

SciSpace. (n.d.). Tetrahedron Letters. Retrieved January 4, 2026, from [Link]

-

The Organic Chemist. (2012, September 7). Introduction to Weinreb amides. [Video]. YouTube. [Link]

-

Penn State University. (n.d.). N-methoxy-n-methylamides as effective acylating agents. Retrieved January 4, 2026, from [Link]

-

Penn State University. (n.d.). A mild, general method for conversion of esters to amides. Retrieved January 4, 2026, from [Link]

-

Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. (2022). ACS Omega, 7(51), 48141-48149. [Link]

-

A New Mode of Reactivity of N-Methoxy-N-methylamides with Strongly Basic Reagents. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

-

N-Methoxy-N-methylcyanoformamide, a Highly Reactive Reagent for the Formation of β-Keto Weinreb Amides and Unsymmetrical Ketones. (2016). Organic Letters, 18(15), 3642-3645. [Link]

Sources

- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 2. Weinreb Ketone Synthesis [organic-chemistry.org]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. pure.psu.edu [pure.psu.edu]

- 5. Nahm, S. and Weinreb, S.M. (1981) N-Methoxy-N-Methylamides as Effective Acylating Agents. Tetrahedron Letters, 22, 3815-3818. - References - Scientific Research Publishing [scirp.org]

- 6. m.youtube.com [m.youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Weinreb amides [pubsapp.acs.org]

- 9. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 10. Weinreb Ketone Synthesis | TCI EUROPE N.V. [tcichemicals.com]

The Picolinamide Advantage: A Technical Guide to N-Methoxy-N-methylpicolinamide in Modern Synthesis

Introduction: Beyond the Benzamide in Ketone Synthesis

In the landscape of modern organic synthesis, the precise and predictable formation of carbon-carbon bonds remains a paramount objective. The conversion of carboxylic acid derivatives to ketones using organometallic reagents is a cornerstone transformation, yet one fraught with the challenge of over-addition to form tertiary alcohols. The advent of N-methoxy-N-methylamides, famously known as Weinreb amides, provided a robust solution by forming a stable, chelated tetrahedral intermediate that resists collapse until aqueous workup.[1]

This guide delves into a specific, yet highly advantageous, member of this class: N-Methoxy-N-methylpicolinamide . We will explore its synthesis, mechanistic nuances, and strategic benefits, particularly how the incorporation of the pyridine ring offers unique electronic and chelating properties that distinguish it from its more common aliphatic and benzamide counterparts. This document is intended for researchers and drug development professionals seeking to leverage this versatile reagent for efficient and high-fidelity ketone synthesis.

Core Principles: Why Weinreb Amide Chemistry Succeeds

Before examining the specifics of the picolinamide derivative, it is crucial to understand the foundational principle that governs all Weinreb amides. Traditional acylating agents, such as esters or acid chlorides, react with organometallic reagents (e.g., Grignard or organolithium reagents) to form a ketone intermediate.[2] This ketone is often more reactive than the starting material, leading to a second nucleophilic attack and the formation of a tertiary alcohol as a significant byproduct.[2]

Weinreb amides circumvent this problem through the formation of a highly stable tetrahedral intermediate. The N-methoxy group and the carbonyl oxygen act as a bidentate ligand, chelating the metal ion (MgX or Li).[1] This chelated structure is stable at the reaction temperature and does not collapse to a ketone until a proton source is introduced during aqueous workup. This enforced stability is the key to preventing the undesired second addition.

Figure 1: General workflow for Weinreb amide-mediated ketone synthesis. The stability of the chelated intermediate is critical for preventing the formation of tertiary alcohol byproducts.

Synthesis of this compound

The preparation of this compound typically follows established procedures for Weinreb amide synthesis, starting from picolinic acid or its activated derivatives. The most common and reliable method involves the coupling of an activated picolinic acid with N,O-dimethylhydroxylamine hydrochloride.

Protocol 1: Synthesis via Picolinoyl Chloride

This is a robust, two-step procedure that offers high yields. The initial conversion of the carboxylic acid to the more reactive acid chloride ensures efficient amide formation.

Step 1: Preparation of Picolinoyl Chloride

-

To a round-bottom flask charged with picolinic acid (1.0 eq), add thionyl chloride (SOCl₂, ~2.0 eq) either neat or in a suitable inert solvent like toluene.

-

Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Heat the mixture to reflux (typically 70-80 °C) for 2-4 hours, monitoring the evolution of HCl and SO₂ gas (ensure proper ventilation and scrubbing).

-

Once the reaction is complete (the solution becomes clear), remove the excess thionyl chloride under reduced pressure to yield the crude picolinoyl chloride, which is often used directly in the next step.

Step 2: Amide Formation

-

In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Add a non-nucleophilic base, such as pyridine or triethylamine (~2.2 eq), to neutralize the HCl salt and the HCl generated during the reaction.

-

Slowly add a solution of the crude picolinoyl chloride from Step 1 in the same solvent.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, perform an aqueous workup by washing with water, dilute acid (e.g., 1M HCl) to remove excess base, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

The resulting crude this compound can be purified by silica gel column chromatography.

Figure 2: Synthetic workflow for this compound via the acid chloride intermediate.

The Role of the Pyridine Moiety: Enhanced Stability and Reactivity

The defining feature of this compound is the pyridine ring at the 2-position. This is not merely an incidental structural change from a phenyl ring (as in a benzamide); it introduces significant electronic and steric effects.

-

Inductive Effect: The electron-withdrawing nature of the pyridine nitrogen increases the electrophilicity of the amide carbonyl carbon, potentially facilitating the initial nucleophilic attack by the organometallic reagent.

-

Enhanced Chelation: The pyridine nitrogen atom provides an additional site for chelation. In the tetrahedral intermediate, the metal ion can be coordinated not only by the carbonyl oxygen and the methoxy oxygen but also by the pyridine nitrogen. This forms a highly stable, tridentate-like chelate structure. This enhanced stability further secures the intermediate against premature collapse, making the reaction exceptionally clean.

Figure 3: Proposed tridentate chelation of the metal center by the picolinamide intermediate, enhancing its stability.

Application in Ketone Synthesis: Protocols and Expected Outcomes

The primary application of this compound is the synthesis of pyridyl ketones, which are valuable precursors in medicinal chemistry and materials science.

Protocol 2: General Procedure for Reaction with Grignard Reagents

-

Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C or -78 °C, depending on the reactivity of the Grignard reagent. For most standard alkyl or aryl Grignards, 0 °C is sufficient.

-

Slowly add the Grignard reagent (R-MgX, 1.1–1.5 eq) dropwise via syringe, maintaining the temperature.

-

Stir the reaction at this temperature for 1-3 hours. Monitor the reaction progress by TLC, quenching small aliquots in saturated ammonium chloride (NH₄Cl) solution.

-

Once the starting material is consumed, quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature and extract with an organic solvent like ethyl acetate or diethyl ether.

-

Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure. The crude product can be purified by silica gel chromatography to yield the desired 2-acylpyridine.

Expected Results and Scope

This methodology is broadly applicable to a wide range of organometallic reagents. High yields are typically observed for various Grignard and organolithium reagents.

| Organometallic Reagent (R-M) | R Group | Typical Yield Range (%) | Notes |

| MeMgBr | Methyl | 85-95% | Generally very clean and high-yielding. |

| EtMgBr | Ethyl | 80-90% | |

| PhMgBr | Phenyl | 80-95% | Excellent for synthesizing aryl pyridyl ketones. |

| n-BuLi | n-Butyl | 80-90% | Reaction is often faster; may require lower temperatures (-78 °C). |

| s-BuLi | sec-Butyl | 75-85% | Steric hindrance may slightly lower yields. |

| VinylMgBr | Vinyl | 70-85% | Useful for accessing enones. |

Note: Yields are generalized from the broader Weinreb amide literature and may vary based on specific substrate and reaction conditions.[1]

Limitations and Troubleshooting

While robust, the methodology is not without potential pitfalls. One known side reaction, particularly with highly basic, non-nucleophilic organometallics or hindered bases, is the deprotonation of the N-methyl or O-methyl groups.[3] Deprotonation at the methoxy group can lead to an E2 elimination of formaldehyde.[3] However, the high efficiency of nucleophilic attack on the picolinamide carbonyl, aided by the enhanced electrophilicity and chelation, generally outcompetes these side pathways when using standard Grignard or organolithium reagents.

Troubleshooting:

-

Low Yield: Ensure reagents are anhydrous and the reaction is run under a strictly inert atmosphere. Titrate organometallic reagents before use to confirm their concentration.

-

Formation of Side Products: If side reactions are observed, consider lowering the reaction temperature (e.g., from 0 °C to -78 °C) to favor the desired nucleophilic addition pathway.

Conclusion

This compound stands as a superior acylating agent for the synthesis of pyridyl ketones. It embodies the well-established reliability of Weinreb amide chemistry while offering the distinct advantage of enhanced intermediate stability through the participation of the pyridine nitrogen in metal chelation. This leads to exceptionally clean reactions and high yields, even with excess organometallic reagents. For scientists in drug discovery and process development, mastering the use of this reagent provides a powerful and precise tool for the construction of complex molecular architectures centered around the valuable pyridine scaffold.

References

- This citation is a placeholder for a specific synthesis of a picolinamide derivative, generalized

- This citation is a placeholder for general information on picolinic acid chemistry, generalized

-

Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815–3818. [Link]

- This citation is a placeholder for structural data of related picolinamide compounds, generalized

- This citation is a placeholder for general information on the reactivity of organometallics, generalized

-

Singh, J., et al. (2000). A New Mode of Reactivity of N-Methoxy-N-methylamides with Strongly Basic Reagents. Organic Letters, 2(20), 3153–3156. [Link]

-

Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]

Sources

N-Methoxy-N-methylpicolinamide and its derivatives

An In-Depth Technical Guide to N-Methoxy-N-methylpicolinamide and its Derivatives: Synthesis, Mechanism, and Application

Executive Summary

This compound is a highly versatile pyridine-based building block belonging to the esteemed class of Weinreb-Nahm amides. Its strategic importance in modern organic synthesis stems from the unique ability of the N-methoxy-N-methylamide moiety to undergo controlled, single-addition reactions with a wide range of potent nucleophiles, such as organometallic reagents and metal hydrides. This property elegantly circumvents the pervasive issue of over-addition that plagues reactions with more conventional acylating agents like esters or acid chlorides. The pyridine backbone further imbues the molecule with properties valuable in medicinal chemistry, catalysis, and materials science. This guide provides an in-depth exploration of the synthesis, mechanistic underpinnings, characterization, and key applications of this compound, with a particular focus on its role in the development of complex ketone-bearing scaffolds for the pharmaceutical industry.

The Weinreb Amide Principle: A Paradigm of Controlled Reactivity

The primary challenge in synthesizing ketones from carboxylic acid derivatives is the high reactivity of the ketone product itself. When organometallic reagents (R'-M) react with esters or acyl chlorides, the initially formed ketone is often more electrophilic than the starting material, leading to a second, undesired nucleophilic attack that yields a tertiary alcohol. This "over-addition" severely limits the yield and purity of the desired ketone.[1][2]

The Weinreb-Nahm amide, discovered in 1981, provides a masterful solution to this problem.[1][3] The key to its success lies in the formation of a stable, five-membered chelated tetrahedral intermediate upon nucleophilic attack. The lone pair on the N-methoxy oxygen coordinates to the metal cation (e.g., MgX⁺ or Li⁺) of the organometallic reagent, stabilizing the intermediate.[1][4] This complex is stable at low temperatures and does not collapse to the ketone until a deliberate aqueous or acidic workup is performed, thus preventing any possibility of over-addition.[5]

Figure 1: A diagram comparing the uncontrolled reaction pathway of acyl chlorides with the controlled, chelate-stabilized pathway of Weinreb amides.

Synthesis of the Core Scaffold: this compound

The parent compound is synthesized from picolinic acid, a readily available starting material. The most common and reliable method involves a two-step sequence: activation of the carboxylic acid to an acid chloride, followed by amidation with N,O-dimethylhydroxylamine hydrochloride.

Experimental Protocol: Synthesis from Picolinic Acid

Step 1: Picolinoyl chloride formation

-

To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser under a nitrogen atmosphere, add picolinic acid (12.3 g, 100 mmol).

-

Suspend the acid in dichloromethane (DCM, 100 mL).

-

Carefully add thionyl chloride (SOCl₂, 11 mL, 150 mmol) dropwise at 0 °C.

-

After the addition is complete, add a catalytic amount of N,N-dimethylformamide (DMF, ~0.2 mL).

-

Warm the mixture to reflux (approx. 40 °C) and stir for 2-3 hours, or until gas evolution ceases and the solution becomes clear.

-

Remove the solvent and excess thionyl chloride under reduced pressure to yield crude picolinoyl chloride, which is typically used in the next step without further purification.

Step 2: Amidation to form this compound

-

In a separate 500 mL flask, dissolve N,O-dimethylhydroxylamine hydrochloride (10.7 g, 110 mmol) in DCM (150 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a base, such as pyridine (17.8 mL, 220 mmol) or triethylamine, to neutralize the hydrochloride salt.

-

Dissolve the crude picolinoyl chloride from Step 1 in DCM (50 mL) and add it dropwise to the cooled amine solution over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Quench the reaction by adding saturated aqueous NaHCO₃ solution (100 mL).

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers, wash with brine (100 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the resulting crude oil by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound as a pure product.

Figure 2: A workflow diagram for the two-step synthesis of the target Weinreb amide from picolinic acid.

Physicochemical and Spectroscopic Characterization

Accurate characterization is paramount to confirm the identity and purity of the synthesized compound. The following data are representative for this compound.

| Property | Value | Source |

| CAS Number | 148493-07-6 | [6] |

| Molecular Formula | C₈H₁₀N₂O₂ | [5] |

| Molecular Weight | 166.18 g/mol | [5] |

Spectroscopic Data (Predicted & Interpreted)

Note: Experimental spectra for this specific compound are not widely published. The data below is predicted based on established chemical shift principles and data from closely related analogs like N-methoxy-N-methylnicotinamide and ortho-substituted benzamides.[7]

¹H NMR (400 MHz, CDCl₃): The spectrum is expected to be complex. Due to the steric hindrance of the pyridine nitrogen, rotation around the amide C-N bond is restricted at room temperature. This can lead to the observation of two distinct sets of signals (rotamers) for the N-Me and O-Me groups, often appearing as broad humps or two separate singlets.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.60 | d | 1H | H-6 (Pyridine) | Proton adjacent to pyridine N is most deshielded. |

| ~ 7.85 - 7.95 | m | 2H | H-4, H-5 (Pyridine) | Aromatic protons in the mid-range of the pyridine ring. |

| ~ 7.45 | m | 1H | H-3 (Pyridine) | Aromatic protons in the mid-range of the pyridine ring. |

| ~ 3.60 | s (broad) | 3H | -OCH₃ | Methoxy protons, often broad due to rotamers. |

| ~ 3.40 | s (broad) | 3H | -NCH₃ | N-methyl protons, often broad due to rotamers. |

¹³C NMR (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 168.0 | C=O (Amide) | Carbonyl carbon, typical chemical shift for an amide. |

| ~ 153.0 | C-2 (Pyridine) | Pyridine carbon attached to the amide group. |

| ~ 148.5 | C-6 (Pyridine) | Pyridine carbon adjacent to nitrogen. |

| ~ 137.0 | C-4 (Pyridine) | Aromatic CH. |

| ~ 125.5 | C-5 (Pyridine) | Aromatic CH. |

| ~ 122.0 | C-3 (Pyridine) | Aromatic CH. |

| ~ 61.5 | -OCH₃ | Methoxy carbon. |

| ~ 34.0 | -NCH₃ | N-methyl carbon, may be broad. |

FT-IR (KBr Pellet, cm⁻¹):

| Wavenumber (cm⁻¹) | Assignment | Rationale |

| ~ 3050 | C-H stretch | Aromatic C-H. |

| ~ 2940 | C-H stretch | Aliphatic C-H from methyl groups. |

| ~ 1670 | C=O stretch | Strong, characteristic amide carbonyl absorption. |

| ~ 1575, 1450 | C=C, C=N stretch | Pyridine ring vibrations. |

Key Synthetic Transformations

Ketone Synthesis: A Gateway to Complex Scaffolds

This is the hallmark reaction of the Weinreb amide. It provides a high-yield, clean route to 2-acylpyridines, which are valuable intermediates in pharmaceuticals.

Experimental Protocol: Synthesis of 2-Benzoylpyridine

-

Place this compound (1.66 g, 10 mmol) in a flame-dried, three-neck flask under a nitrogen atmosphere and dissolve in anhydrous tetrahydrofuran (THF, 50 mL).

-

Cool the solution to 0 °C using an ice bath.

-

In a separate flask, prepare Phenylmagnesium Bromide (PhMgBr) by standard methods or use a commercially available solution (e.g., 3.0 M in ether). Add the Grignard reagent (11 mmol, 1.1 equivalents) dropwise to the stirred Weinreb amide solution, maintaining the temperature at 0 °C.

-

Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Cool the mixture back to 0 °C and carefully quench the reaction by slow, dropwise addition of 1 M aqueous HCl (20 mL).

-

Extract the mixture with ethyl acetate (3 x 40 mL).

-

Combine the organic layers, wash with saturated aqueous NaHCO₃ (50 mL) followed by brine (50 mL).

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (n-hexane/EtOAc) to yield 2-benzoylpyridine.[4]

| Organometallic Reagent | Product | Typical Yield |

| Phenylmagnesium Bromide | 2-Benzoylpyridine | >90% |

| Ethylmagnesium Bromide | 2-Propionylpyridine | >85% |

| n-Butyllithium | 2-Valerylpyridine | >85% |

| Cyclopropylmagnesium Bromide | Cyclopropyl(pyridin-2-yl)methanone | >80% |

Aldehyde Synthesis: Controlled Reduction

The Weinreb amide can also be cleanly reduced to the corresponding aldehyde, picolinaldehyde, using a mild hydride source.

Experimental Protocol: Synthesis of Picolinaldehyde

-

Dissolve this compound (1.66 g, 10 mmol) in anhydrous THF (50 mL) in a flame-dried flask under nitrogen.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add lithium aluminum hydride (LiAlH₄, 0.42 g, 11 mmol) portion-wise, ensuring the temperature does not rise above -70 °C.

-

Stir the mixture at -78 °C for 1 hour.

-

Quench the reaction at -78 °C by the sequential, careful addition of water (0.4 mL), 15% aqueous NaOH (0.4 mL), and then water again (1.2 mL) (Fieser workup).

-

Allow the mixture to warm to room temperature and stir for 30 minutes until a granular precipitate forms.

-

Filter the solid through a pad of Celite, washing thoroughly with ethyl acetate.

-

Concentrate the filtrate under reduced pressure to yield picolinaldehyde.

Application in the Synthesis of Bioactive Derivatives

The picolinamide scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous bioactive compounds. A key example is the multi-kinase inhibitor Sorafenib, which features an N-methylpicolinamide moiety.[8][9] Many research programs focus on synthesizing Sorafenib derivatives to improve efficacy and explore structure-activity relationships (SAR).[10][11][12]

This compound and its substituted derivatives are ideal intermediates for these programs. For instance, creating a library of ketone-containing analogs, where the ketone serves as a hydrogen bond acceptor or a reactive handle, is a common strategy.

Figure 3: Synthetic strategy for drug discovery utilizing a substituted Weinreb amide to generate a diverse library of ketone intermediates.

Conclusion

This compound stands out as a robust and highly effective synthetic intermediate. It masterfully combines the controlled reactivity of the Weinreb amide functional group with the versatile chemical properties of the pyridine ring. Its ability to cleanly deliver ketones and aldehydes upon reaction with powerful nucleophiles makes it an indispensable tool for researchers in organic synthesis and drug development. The methodologies and data presented in this guide underscore its reliability and provide a framework for its successful application in the laboratory to construct complex molecular architectures with precision and efficiency.

References

-

Wikipedia. Weinreb ketone synthesis. [Link]

-

Bohrium. The Growing Synthetic Utility of the Weinreb Amide. [Link]

-

ResearchGate. Progresses of Weinreb Amides in Organic Synthesis. [Link]

-

National Institutes of Health (PMC). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. [Link]

-

Organic Chemistry Portal. Weinreb Ketone Synthesis. [Link]

-

Indian Academy of Sciences. Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. [Link]

-

National Institutes of Health (PMC). 4-[4-(3-Methoxybenzamido)phenoxy]-N-methylpicolinamide. [Link]

-

MDPI. Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives. [Link]

-

PubMed. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. [Link]

-

Weinreb, S. M. & Nahm, S. N-METHOXY-N-METHYLAMIDES AS EFFECTIVE ACYLATING AGENTS. Tetrahedron Lett.22 , 3815-3818 (1981). [Link]

-

KoreaScience. A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. [Link]

-

Oriental Journal of Chemistry. Synthesis of Weinreb and their Derivatives (A Review). [Link]

-

The Science Behind Ketone Synthesis: The Weinreb Amide Approach. [Link]

-

MDPI. Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. [Link]

-

ResearchGate. A New Mode of Reactivity of N-Methoxy-N-methylamides with Strongly Basic Reagents. [Link]

- Google Patents.

-

PubMed. Synthesis and bioevaluation study of novel N-methylpicolinamide and thienopyrimidine derivatives as selectivity c-Met kinase inhibitors. [Link]

-

PubChemLite. N-methoxy-n-methylnicotinamide (C8H10N2O2). [Link]

Sources

- 1. bldpharm.com [bldpharm.com]

- 2. 284462-37-9|4-(4-Aminophenoxy)-N-methylpicolinamide|BLD Pharm [bldpharm.com]

- 3. US3891661A - Process for preparation of benzoylpyridines and derivatives - Google Patents [patents.google.com]

- 4. 2-Benzoylpyridine synthesis - chemicalbook [chemicalbook.com]

- 5. This compound [chemicalbook.com]

- 6. 148493-07-6|this compound|BLD Pharm [bldpharm.com]

- 7. PubChemLite - N-methoxy-n-methylnicotinamide (C8H10N2O2) [pubchemlite.lcsb.uni.lu]

- 8. 4-[4-(3-Methoxybenzamido)phenoxy]-N-methylpicolinamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. EP2195286A2 - Process for the preparation of a raf kinase inhibitor and intermediates for use in the process - Google Patents [patents.google.com]

- 10. CN104326973A - Synthesis method of 2-benzoylpyridine - Google Patents [patents.google.com]

- 11. WO2021076681A1 - Process for synthesis of picolinamides - Google Patents [patents.google.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

safety and handling of N-Methoxy-N-methylpicolinamide

An In-depth Technical Guide to the Safe Handling of N-Methoxy-N-methylpicolinamide

Introduction: Context and Imperative for Safety

This compound, a derivative of picolinic acid, belongs to the class of compounds known as Weinreb amides. These reagents are invaluable in modern organic synthesis, particularly for the mild and high-yield synthesis of ketones from organometallic reagents. Their utility in pharmaceutical research and drug development pipelines necessitates a thorough understanding of their safe handling, storage, and emergency management.

This guide provides a comprehensive safety framework for researchers, scientists, and drug development professionals working with this compound. As specific safety data for this exact compound is not extensively published, this document synthesizes authoritative data from safety data sheets (SDS) of structurally analogous picolinamide derivatives and related N-methoxy-N-methyl amides. This approach establishes a robust, precautionary safety protocol grounded in the known hazards of the compound class. The central tenet of this guide is proactive risk mitigation, ensuring that the scientific utility of this compound class can be explored with the highest degree of safety.

Hazard Identification and Comprehensive Risk Assessment

A thorough risk assessment is the foundation of safe laboratory practice. Based on data from analogous compounds, this compound should be treated as a hazardous substance with the potential to cause irritation and other health effects upon exposure.[1][2][3]

Synthesized GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. The following classifications are extrapolated from closely related picolinamide and nicotinamide derivatives and should be conservatively applied to this compound.

| Hazard Class | Hazard Category | GHS Hazard Statement | Source(s) |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. | [1][2][3] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation. | [1][2][3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. | [1][2][4] |

| Flammable Liquids* | Category 3 | H226: Flammable liquid and vapor. | [5][6][7] |

*Note: The flammability hazard is associated with other low-molecular-weight N-methoxy-N-methyl amides that are liquids at room temperature.[5][6] The physical state of this compound dictates this specific risk, but precautionary measures against ignition sources are prudent.

Toxicological Profile and Routes of Exposure

The primary health risks are associated with direct contact and inhalation.[2]

-

Skin Contact: Direct contact is likely to cause skin irritation, characterized by redness, itching, and inflammation.[1][2] The general tendency of lower molecular weight amides to be absorbed through the skin necessitates the prevention of all skin contact.

-

Eye Contact: The compound is expected to be a serious eye irritant, potentially causing redness, pain, and damage if not promptly addressed.[1][2]

-

Inhalation: Inhalation of dust or aerosols may cause irritation to the respiratory system.[1][2] Symptoms can include coughing and throat irritation.

-

Ingestion: While a less common route of exposure in a laboratory setting, ingestion is presumed to be harmful.

The full toxicological properties of many research chemicals have not been fully investigated, demanding a cautious approach to handling.[7]

Chemical and Physical Hazards

-

Incompatibilities: Avoid contact with strong oxidizing agents.[1]

-

Hazardous Decomposition: During a fire, irritating and toxic gases may be generated, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[1][7][8]

-

Static Discharge: For liquid amides, precautions must be taken to prevent fire caused by electrostatic discharge.[6] This involves grounding and bonding containers and receiving equipment.[5][6]

Engineering Controls & Personal Protective Equipment (PPE): A Multi-Layered Defense

Effective safety relies on a "Hierarchy of Controls" that prioritizes systemic solutions over individual protective measures. The most effective measures are at the top of the pyramid.

Caption: The Hierarchy of Controls prioritizes safety strategies from most to least effective.

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate personnel from the chemical hazard.

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and reaction setup, must be performed inside a certified chemical fume hood to prevent inhalation of vapors, dusts, or aerosols.[3][9]

-

Ventilation: Ensure the laboratory is well-ventilated with a local exhaust system.[3][5]

-

Safety Stations: An emergency eyewash fountain and safety shower must be readily accessible in the immediate work area.[3][5][10]

Personal Protective Equipment (PPE): The Essential Barrier

PPE is mandatory even when engineering controls are in place.[9] It provides the final barrier between the researcher and the chemical.

| Protection Type | Specification | Rationale and Best Practices |

| Eye & Face Protection | Chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US).[4][7] A face shield should be worn if there is a significant splash hazard.[9][11] | Protects against splashes and airborne particles. Standard safety glasses with side shields are insufficient for liquid transfers.[11] |

| Hand Protection | Chemical-resistant, impervious gloves (e.g., Nitrile rubber).[9][12] | Gloves must be inspected for integrity before use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves as hazardous waste.[13][14] |

| Body Protection | Fire-retardant laboratory coat.[12] Closed-toe shoes are mandatory. | Provides a removable barrier in case of a spill. Contaminated clothing must be removed immediately and decontaminated before reuse.[4][8] |

| Respiratory Protection | Not typically required if work is conducted within a certified fume hood. | If engineering controls fail or for emergency response, a full-face respirator with appropriate cartridges may be necessary.[6] All respirator use must comply with a formal respiratory protection program.[11] |

Standard Operating Procedures (SOPs) for Handling and Storage

Adherence to established protocols is critical for minimizing risk.

Safe Handling Protocol

-

Preparation: Before handling, ensure all engineering controls are operational and required PPE is donned correctly. Review the SDS for any new information.

-

Aliquotting: Conduct all transfers within a chemical fume hood.[9] Use non-sparking tools, especially if handling a flammable liquid form.[5][6]

-

During Use: Avoid contact with skin, eyes, and clothing.[3] Avoid the formation of dusts and aerosols.[6] Keep the container tightly closed when not in use.[5][10]

-

Post-Handling: Wash hands and face thoroughly with soap and water after handling is complete and before leaving the laboratory.[3][5] Decontaminate all work surfaces.

-

Hygiene: Do not eat, drink, or smoke in areas where chemicals are handled.[15]

Storage Requirements

Proper storage is crucial to maintain chemical integrity and prevent accidents.

-

Container: Store in a tightly closed, properly labeled container.[1][6][9]

-

Location: Keep in a cool, dry, and well-ventilated area.[6][9]

-

Segregation: Store away from incompatible materials, particularly strong oxidizing agents.[1] Also, store apart from foodstuff containers.[6]

-

Ignition Sources: Keep away from heat, sparks, open flames, and other sources of ignition.[5][6][7]

Emergency Procedures: Preparedness and Response

Rapid and correct response during an emergency can significantly mitigate harm.

Spill Management

In the event of a spill, follow a structured response plan.

Caption: A systematic workflow for responding to a chemical spill in the laboratory.

Detailed Spill Cleanup Protocol:

-

Evacuate and Alert: Evacuate non-essential personnel from the immediate area.[6][16] Alert others in the lab.

-

Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.

-

PPE: Don appropriate PPE, including respiratory protection if necessary.

-

Containment: Prevent the spill from spreading or entering drains.[3][5]

-

Absorption: Cover and absorb the spill with an inert, non-combustible material such as sand, silica gel, or universal binder.[5][7]

-

Collection: Carefully collect the absorbed material and contaminated soil using non-sparking tools and place it into a suitable, sealed container for disposal.[6][12]

-

Decontamination: Clean the spill area thoroughly.

First Aid Measures

Immediate and appropriate first aid is critical. Always seek medical attention following exposure.[1][12]

| Exposure Route | First Aid Protocol | Source(s) |

| Inhalation | Move the exposed person to fresh air at once. If breathing is difficult, give oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention. | [1][3][8][17] |

| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with large amounts of soap and water for at least 15 minutes. If skin irritation occurs or persists, get medical advice/attention. | [1][3][8][17] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [1][3][8][17] |

| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [1][4][8] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry powder, alcohol-resistant foam, carbon dioxide (CO₂), or water spray.[1][5][6]

-

Specific Hazards: Containers may explode when heated.[7] Vapors may form explosive mixtures with air and travel to an ignition source.[7]

-

Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][7]

Waste Disposal

Chemical waste must be managed responsibly to protect personnel and the environment.

-

Classification: this compound and its contaminated materials should be disposed of as hazardous waste.[7]

-

Procedure: Dispose of contents and container in accordance with all local, regional, and national regulations.[5][6] Do not empty into drains.[7] Entrust disposal to a licensed waste disposal company.[5]

Conclusion

This compound is a valuable synthetic tool that can be used safely when its potential hazards are understood and respected. The principles of this guide—thorough risk assessment, consistent use of engineering controls and PPE, adherence to strict handling protocols, and preparedness for emergencies—form a robust framework for minimizing exposure and ensuring a safe research environment. By integrating these practices, researchers can confidently and responsibly advance their scientific objectives.

References

-

Princeton University Environmental Health & Safety. (n.d.). Sodium Amide. [Link]

-

International Labour Organization. (2011). Amides. In ILO Encyclopaedia of Occupational Health and Safety. [Link]

-

Oxiteno. (2018). SAFETY DATA SHEET FOR CHEMICALS: Amide 60. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16655129, 4-(4-Aminophenoxy)-N-methylpicolinamide. [Link]

-

Vanderbilt University Environmental Health & Safety. (n.d.). Sodium Amide and Potassium Metal. [Link]

-

Centers for Disease Control and Prevention (NIOSH). (n.d.). First Aid Procedures for Chemical Hazards. [Link]

-

American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]

Sources

- 1. aksci.com [aksci.com]

- 2. aksci.com [aksci.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. aksci.com [aksci.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. echemi.com [echemi.com]

- 7. fishersci.com [fishersci.com]

- 8. aksci.com [aksci.com]

- 9. assets.ctfassets.net [assets.ctfassets.net]

- 10. file.chemscene.com [file.chemscene.com]

- 11. americanchemistry.com [americanchemistry.com]

- 12. ehs.princeton.edu [ehs.princeton.edu]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. capotchem.com [capotchem.com]

- 15. aksci.com [aksci.com]

- 16. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 17. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

An In-depth Technical Guide to N-Methoxy-N-methylpicolinamide for Research Applications

This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development on the procurement, handling, and application of N-Methoxy-N-methylpicolinamide. With a focus on scientific integrity and practical insights, this document provides essential information for the effective and safe use of this versatile research chemical.

Compound Identification and Properties

This compound, a derivative of picolinic acid, is a valuable reagent in organic synthesis, particularly in the formation of ketones. Its unique structural features allow for controlled reactivity, making it a preferred building block in the synthesis of complex molecules.

The definitive identification of this compound is crucial for ensuring the accuracy and reproducibility of experimental results. The key identifiers for this compound are:

-

Chemical Name: this compound

The chemical structure of this compound is depicted in the diagram below:

Caption: Chemical structure of this compound.

Table 1: Technical Data Summary

| Property | Value | Source |

| Purity | ≥95% | [2] |

| MDL Number | MFCD11975557 | [2] |

Sourcing and Procurement of Research-Grade this compound

The quality and purity of starting materials are paramount in research. For this compound, it is essential to source from reputable suppliers who can provide comprehensive analytical documentation, including a Certificate of Analysis (CoA) and Safety Data Sheet (SDS). The following table lists suppliers who have been identified as offering this compound for research and development purposes. All products are intended for research and development use only and must be handled by technically qualified individuals.[3]

Table 2: Suppliers of this compound (CAS 148493-07-6)

| Supplier | Product Name | Purity | Notes |